molecular formula C26H24N6O4 B2474814 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide CAS No. 1112024-97-1

2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2474814
CAS No.: 1112024-97-1
M. Wt: 484.516
InChI Key: DEUOIZNZUCVGER-UHFFFAOYSA-N
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Description

2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrimidoindole core, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

  • Pyrimido[5,4-b]indole : Known for various pharmacological properties.
  • Oxadiazole moiety : Associated with antimicrobial and anticancer activities.
  • Ethoxyphenyl acetamide : Enhances lipophilicity and bioavailability.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

Anticancer Properties

Research indicates that compounds similar to this structure exhibit significant antiproliferative effects against several cancer cell lines. For instance:

  • HeLa (cervical cancer) : The compound demonstrated IC50 values in the low micromolar range, indicating potent activity.
  • A549 (lung cancer) : Similar effects were observed with notable inhibition of cell growth.

Antimicrobial Activity

The oxadiazole group is known for its antimicrobial properties. Preliminary studies suggest that this compound may possess:

  • Bactericidal effects against Gram-positive and Gram-negative bacteria.
  • Fungal inhibition , particularly against strains such as Candida albicans.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored:

  • Acetylcholinesterase (AChE) : Potential as a cognitive enhancer or treatment for Alzheimer's disease.
  • Urease Inhibition : Showing promise as a treatment for gastric infections caused by Helicobacter pylori.

The mechanisms underlying the biological effects of the compound are multifaceted:

  • Receptor Modulation : The pyrimidoindole structure may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cancer cell apoptosis.
  • Enzyme Interaction : Binding to active sites of enzymes like AChE and urease, inhibiting their activity.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

StudyFocusFindings
Study 1Anticancer ActivitySignificant inhibition of HeLa and A549 cells with IC50 values < 10 µM.
Study 2Antimicrobial EffectsEffective against Staphylococcus aureus and E. coli, with MIC values < 50 µg/mL.
Study 3Enzyme InhibitionIC50 values for AChE inhibition were found to be comparable to known inhibitors.

Properties

IUPAC Name

2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O4/c1-2-35-20-10-6-4-8-18(20)28-21(33)13-32-19-9-5-3-7-17(19)23-24(32)26(34)31(15-27-23)14-22-29-25(30-36-22)16-11-12-16/h3-10,15-16H,2,11-14H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUOIZNZUCVGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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